

# Application Notes and Protocols: pHLP-Mediated In Vivo Delivery of Imaging Agents

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## Compound of Interest

Compound Name: *pH-Low Insertion Peptide*

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## Introduction

The pH (Low) Insertion Peptide (pHLIP) technology offers a unique mechanism for targeting acidic tissues, a common hallmark of various pathologies, including solid tumors, ischemia, and inflammation. pHLIP is a water-soluble peptide that undergoes a pH-dependent conformational change. At physiological pH (around 7.4), pHLIP remains in a soluble, unstructured state or is transiently associated with the cell membrane surface. However, in an acidic microenvironment (typically below pH 6.5), the peptide's aspartic and glutamic acid residues become protonated, increasing its hydrophobicity. This triggers the peptide to fold into an  $\alpha$ -helix and insert across the cell membrane.<sup>[1][2][3]</sup> This unidirectional insertion, with the C-terminus translocating into the cytoplasm while the N-terminus remains extracellular, allows for the targeted delivery of imaging agents to diseased tissues.<sup>[4]</sup>

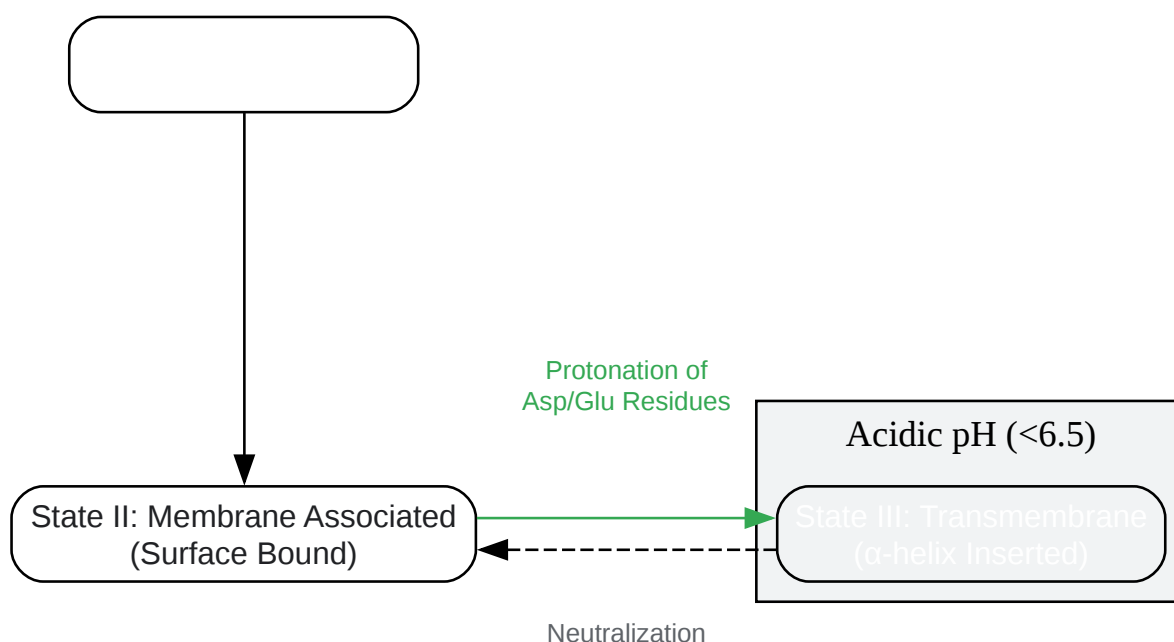
These application notes provide a comprehensive overview and detailed protocols for utilizing pHLIP technology for the in vivo delivery of various imaging agents, including fluorescent probes, and positron emission tomography (PET) and single-photon emission computed tomography (SPECT) radiotracers.

## Mechanism of Action

The ability of pHLIP to target acidic tissues is based on a three-state conformational equilibrium:

- State I (Soluble): At neutral or alkaline pH, pHLIP exists as a largely unstructured monomer in an aqueous solution.[3][5]
- State II (Membrane-Associated): In the presence of a lipid bilayer at physiological pH, pHLIP associates with the membrane surface without inserting.[3][5]
- State III (Transmembrane): In an acidic environment, the protonation of acidic residues drives the peptide to insert across the lipid bilayer, forming a stable  $\alpha$ -helix.[3][5]

This pH-triggered insertion is a key feature for the targeted delivery of imaging agents, which are typically conjugated to the N-terminus of the peptide to remain on the cell surface for imaging purposes.[4]



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pHLIP's pH-dependent three-state mechanism of action.

## Quantitative Data Summary

The following tables summarize the biodistribution and tumor-to-organ ratios of various pHLIP-imaging agent conjugates from preclinical in vivo studies.

Table 1: Biodistribution of pHLIP-Radiotracer Conjugates in Tumor-Bearing Mice (% Injected Dose per Gram, %ID/g)

pHLIP Conjugate	Tumor Model	Time Post-Injection	Tumor	Blood	Kidney	Liver	Muscle	Reference
99mTc-AH1145-67	LLC	24 h	1.1 ± 0.3	0.9 ± 0.2	1.2 ± 0.3	3.3 ± 0.6	0.4 ± 0.1	[3]
99mTc-AH1145-67	LNCaP	24 h	1.8 ± 0.4	1.0 ± 0.1	1.4 ± 0.1	3.8 ± 0.5	0.4 ± 0.1	[3]
99mTc-AH1145-67	PC-3	24 h	1.8 ± 0.5	0.8 ± 0.1	1.4 ± 0.2	3.4 ± 0.4	0.3 ± 0.1	[3]
[89Zr]Zr-DFO-Cys-Var3	RM-1	48 h	9.7 ± 1.7	-	49.3 ± 10.1	5.3 ± 0.8	-	[1]
[64Cu] Cu-NOTA-pHLIP(WT)	4T1	4 h	2.1 ± 0.4	3.1 ± 0.4	1.4 ± 0.2	2.3 ± 0.2	0.7 ± 0.1	[6]
[64Cu] Cu-NOTA-pHLIP(Var3)	4T1	4 h	3.1 ± 0.3	2.8 ± 0.2	1.5 ± 0.1	1.9 ± 0.1	0.7 ± 0.1	[6]
[18F]AlF-NOTA-pHLIP(WT)	4T1	4 h	2.3 ± 0.3	3.5 ± 0.5	1.5 ± 0.1	2.6 ± 0.2	0.7 ± 0.1	[6]

[18F]Al								
F-								
NOTA-	4T1	4 h	3.4 ± 0.4	3.1 ± 0.3	1.6 ± 0.2	2.1 ± 0.2	0.8 ± 0.1	[6]
pHLIP(Var3)								

Data are presented as mean ± standard deviation. LLC: Lewis Lung Carcinoma; LNCaP: Lymph Node Carcinoma of the Prostate; PC-3: Prostate Adenocarcinoma; RM-1: Murine Prostate Carcinoma; 4T1: Murine Breast Carcinoma.

Table 2: Tumor-to-Organ Ratios for pHLIP-Fluorescent Dye Conjugates in 4T1 Tumor-Bearing Mice

pHLIP Conjugate	Time Post-Injection	Tumor/Muscle Ratio	Tumor/Kidney Ratio	Tumor/Liver Ratio	Reference
AF546-WT	4 h	5.5 ± 0.7	2.2 ± 0.3	1.5 ± 0.2	[7]
AF546-Var3	4 h	7.9 ± 1.1	3.1 ± 0.4	2.1 ± 0.3	[7]
AF546-Var7	4 h	6.1 ± 0.8	2.5 ± 0.3	1.7 ± 0.2	[7]
AF546-WT	24 h	7.2 ± 1.0	2.9 ± 0.4	1.9 ± 0.3	[7]
AF546-Var3	24 h	9.1 ± 1.3	3.6 ± 0.5	2.4 ± 0.3	[7]
AF546-Var7	24 h	7.5 ± 1.0	3.0 ± 0.4	2.0 ± 0.3	[7]

Data are presented as mean ± standard deviation. WT: Wild-Type pHLIP; Var3 and Var7 are pHLIP variants.

## Experimental Protocols

### Protocol 1: Conjugation of Fluorescent Dyes to pHLIP Peptides

This protocol describes the conjugation of an amine-reactive fluorescent dye to the N-terminus of a pHLIP peptide.

**Materials:**

- pHLIP peptide with a free amine group at the N-terminus
- Amine-reactive fluorescent dye (e.g., Alexa Fluor™ succinimidyl ester, Cy5.5 NHS ester)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium bicarbonate buffer, pH 8.3
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.4

**Procedure:**

- Dissolve the pHLIP peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
- Immediately before use, dissolve the amine-reactive fluorescent dye in a small volume of anhydrous DMF or DMSO to prepare a 10 mg/mL stock solution.
- Add the dye solution to the peptide solution at a molar ratio of 2-5 moles of dye per mole of peptide.
- Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.
- Purify the fluorescently labeled pHLIP conjugate by size-exclusion chromatography using a Sephadex G-25 column equilibrated with PBS (pH 7.4) to remove unconjugated dye.
- Collect the fractions containing the labeled peptide and determine the concentration and degree of labeling using UV-Vis spectrophotometry.

## Protocol 2: Radiolabeling of pHLIP Peptides for PET/SPECT Imaging

This protocol is a general guideline for radiolabeling chelator-conjugated pHLIP peptides. Specifics will vary based on the radionuclide and chelator used. The example provided is for  $^{89}\text{Zr}$  labeling of a DFO-conjugated pHLIP.<sup>[1]</sup>

#### Materials:

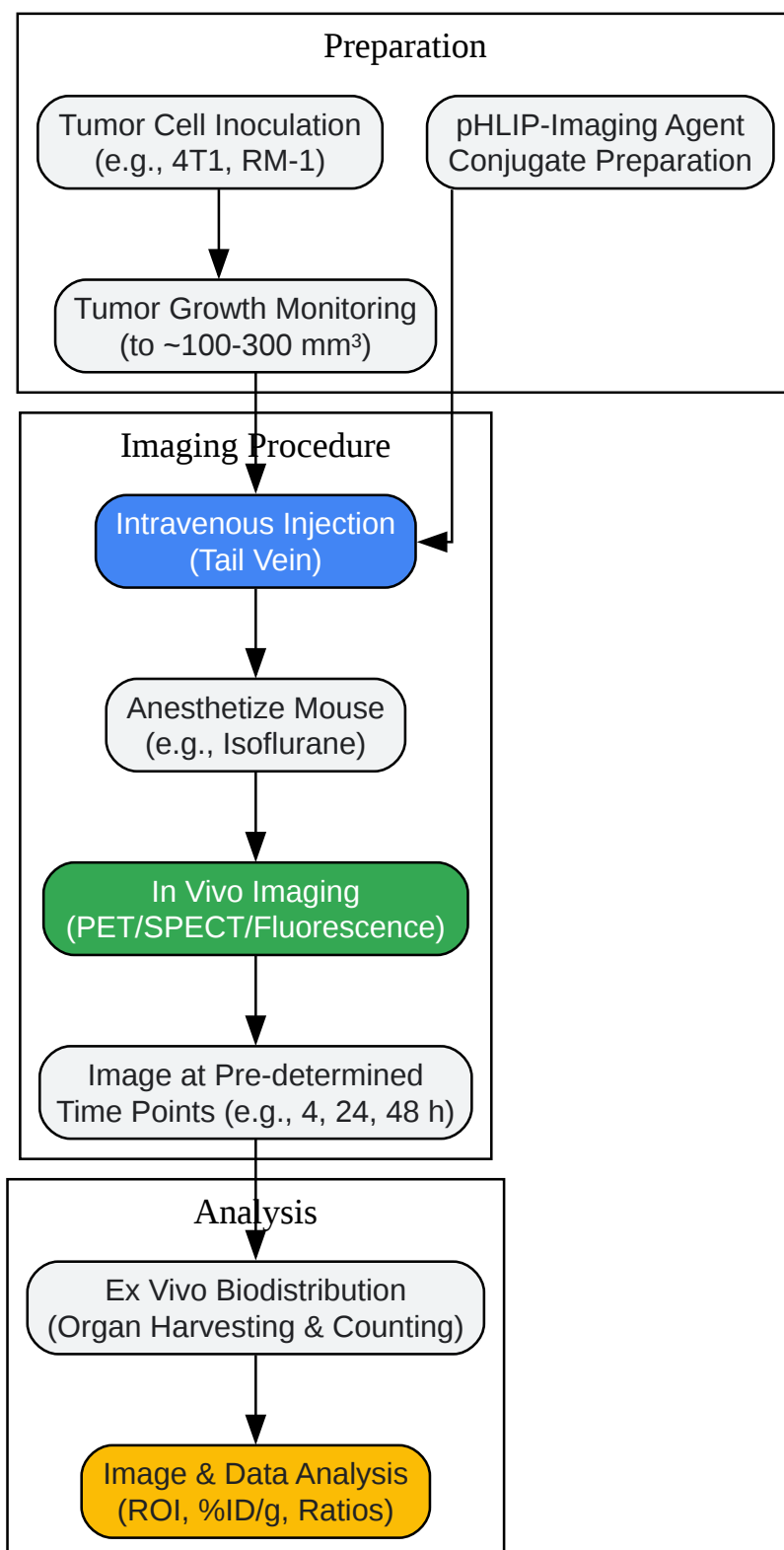
- DFO-conjugated pHLIP peptide (e.g., DFO-Cys-Var3)
- [ $^{89}\text{Zr}$ ]Zirconium oxalate in 1.0 M oxalic acid
- HEPES buffer (1 M, pH 7.1-7.3)
- Sterile, metal-free water and PBS
- Instant thin-layer chromatography (iTLC) strips

#### Procedure:

- To a sterile, metal-free microcentrifuge tube, add the DFO-conjugated pHLIP peptide (e.g., 5-10 nmol in sterile water).
- Add the [ $^{89}\text{Zr}$ ]zirconium oxalate solution (e.g., ~10-15 mCi, 370-555 MBq).
- Adjust the pH of the reaction mixture to 7.1-7.3 by adding 1 M HEPES buffer.
- Incubate the reaction at 37°C for 30-60 minutes.
- Monitor the radiolabeling efficiency by iTLC. For  $^{89}\text{Zr}$ -DFO-pHLIP, the product remains at the origin while free  $^{89}\text{Zr}$  moves with the solvent front.
- If the radiochemical yield is >95%, no further purification is required.<sup>[1]</sup> The reaction mixture can be diluted with sterile PBS for in vivo administration.

## Protocol 3: In Vivo Imaging in Tumor-Bearing Mouse Models

This protocol outlines the general procedure for in vivo imaging of pHLIP-agent conjugates in a subcutaneous tumor mouse model.



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General experimental workflow for in vivo imaging.



#### Materials:

- Tumor-bearing mice (e.g., BALB/c or athymic nude mice with subcutaneous 4T1 or RM-1 tumors)[1][6]
- pHLIP-imaging agent conjugate in sterile PBS
- Anesthesia (e.g., isoflurane)
- In vivo imaging system (e.g., IVIS for fluorescence, microPET/SPECT/CT for radionuclide imaging)

#### Procedure:

- Animal Model Preparation:
  - Subcutaneously inoculate tumor cells (e.g.,  $1 \times 10^6$  4T1 or RM-1 cells) into the flank or shoulder of the mice.[1]
  - Allow tumors to grow to a suitable size for imaging (e.g., 100-300 mm<sup>3</sup>).[1]
- Administration of Imaging Agent:
  - Administer the pHLIP-imaging agent conjugate via tail vein injection. The dose will depend on the imaging modality (e.g., ~1.2 nmol for <sup>89</sup>Zr-pHLIP, ~0.7 mg/kg for Cy5.5-pHLIP).[1][8]
- In Vivo Imaging:
  - At predetermined time points post-injection (e.g., 4, 24, 48, 72 hours), anesthetize the mice using isoflurane.[1][8]
  - Place the anesthetized mouse in the imaging system and acquire images.
  - For fluorescence imaging, use appropriate excitation and emission filters.
  - For PET/SPECT imaging, acquire data for a specified duration.

- Ex Vivo Biodistribution (Optional but Recommended):
  - At the final time point, euthanize the mice.
  - Dissect the tumor and major organs (kidney, liver, spleen, lungs, muscle, etc.).
  - For fluorescent agents, image the organs ex vivo using the imaging system.
  - For radiolabeled agents, weigh the tissues and measure the radioactivity using a gamma counter.
  - Calculate the %ID/g for each tissue.

## Conclusion

pHLIP-mediated delivery provides a robust and versatile platform for targeting imaging agents to acidic microenvironments in vivo. The protocols and data presented herein offer a foundation for researchers to apply this technology in preclinical models for cancer imaging and other diseases characterized by acidosis. The selection of the pHLIP variant, the imaging agent, and the imaging modality should be optimized based on the specific research question and application.[9] The continued development of pHLIP-based imaging agents holds promise for improved diagnostics and image-guided therapies.

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